Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Acetylcholinesterase Activity
A significant application of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate derivatives is in the inhibition of acetylcholinesterase (AChE). Research has found that certain derivatives, specifically 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, show potent anti-AChE activity. This property is particularly relevant in the context of antidementia agents, as these compounds can increase acetylcholine content in the brain, potentially benefiting patients with dementia-related conditions (Sugimoto et al., 1990).
Synthesis and Structure-Activity Relationships
Further exploration in the synthesis and structure-activity relationships of these compounds has led to the development of rigid analogues with enhanced anti-AChE activity. This research demonstrates the potential for creating more effective inhibitors of AChE through specific structural modifications (Sugimoto et al., 1992).
Palladium-Catalyzed Functionalization
These compounds are also noteworthy in the context of palladium-catalyzed CH functionalization, showcasing their utility in medicinal chemistry synthesis. This application is crucial for developing Serine palmitoyl transferase enzyme inhibitors, which are significant in various therapeutic contexts (Magano et al., 2014).
Antituberculosis Activity
Derivatives of this compound have been studied for their potential in treating tuberculosis. These derivatives showed promising results in inhibiting the Mycobacterium tuberculosis GyrB ATPase assay and had minimal cytotoxicity (Jeankumar et al., 2013).
Asymmetric Synthesis in Drug Development
These compounds are also relevant in asymmetric synthesis, which is vital for developing new pharmaceuticals. For instance, the asymmetric synthesis of CIS-(3R,4R)- N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of potent proteinkinase inhibitors, highlights the importance of these compounds in drug development (Hao et al., 2011).
Antibacterial Properties
Research has also identified the antibacterial properties of certain benzamide derivatives containing the this compound structure. These compounds have been tested for their efficacy against various bacterial strains, demonstrating potential applications in antibacterial therapies (Khatiwora et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
benzyl 4-(methylaminomethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16-11-13-7-9-17(10-8-13)15(18)19-12-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHPTZDHTMZDGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594465 |
Source
|
Record name | Benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-35-7 |
Source
|
Record name | Benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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